
Articaine, (S)-
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Overview
Description
Articaine, (S)-, is a dental amide-type local anesthetic widely used in various countries for its efficacy and safety. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency . Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976 . It is commonly used in dental procedures to provide pain relief and is known for its rapid onset and effective duration of action.
Preparation Methods
Articaine, (S)-, can be synthesized through a series of chemical reactions. One common method involves the amidation of 4-methyl-3-aminothiophene-2-methyl formate with 2-chloro propionyl chloride, followed by ammoniation with propylamine, and finally, salification with concentrated hydrochloric acid to obtain articaine hydrochloride . This method is suitable for industrial production due to its simplicity, high yield, and the availability of raw materials .
Chemical Reactions Analysis
Articaine, (S)-, undergoes various chemical reactions, including:
Oxidation: Articaine can be oxidized to form articainic acid, its inactive metabolite.
Reduction: Reduction reactions are less common for articaine due to its stable structure.
Substitution: Articaine can undergo substitution reactions, particularly at the thiophene ring, which can be modified to alter its pharmacological properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Pharmacokinetics
Articaine is notable for its rapid metabolism; approximately 90% is hydrolyzed in the bloodstream to form the inactive metabolite articainic acid. This results in a shorter elimination half-life (20-30 minutes) compared to lidocaine (90-120 minutes), contributing to lower systemic toxicity and a wider therapeutic range .
Property | Articaine | Lidocaine |
---|---|---|
Half-life | 20-30 minutes | 90-120 minutes |
Metabolism | Rapid hydrolysis | Hepatic metabolism |
Primary Metabolite | Articainic acid | Monoethylglycinexylidide |
Protein Binding | High | Moderate |
Clinical Applications
Articaine's unique properties make it particularly advantageous in various clinical settings:
- Dental Procedures : Articaine is preferred for dental anesthesia due to its rapid onset and effective pain control. Studies indicate higher success rates in achieving profound anesthesia compared to lidocaine .
- Pediatric Dentistry : Its safety profile makes it suitable for use in children, where it has been shown to provide effective anesthesia with fewer injections required .
- Geriatric Patients : Due to its favorable metabolic pathway, Articaine can be advantageous for older patients who may have liver dysfunction .
Comparative Efficacy
Numerous studies have compared the efficacy of Articaine with other local anesthetics:
- Mandibular Anesthesia : A systematic review found that 4% Articaine had a success rate 1.37 times greater than 2% lidocaine for mandibular teeth .
- Maxillary Buccal Infiltration : For maxillary procedures, Articaine showed a success rate slightly higher than lidocaine but not statistically significant .
- Endoscopic Procedures : In endoscopic endonasal surgeries, Articaine demonstrated significantly lower pain scores and higher anesthesia efficacy compared to lidocaine .
Case Studies
Several case studies have highlighted the effectiveness of Articaine in clinical settings:
- Efficacy in Dental Anesthesia : A study involving 180 patients demonstrated that Articaine provided a significantly higher effective proportion (89%) compared to lidocaine (76.6%) during dental procedures .
- Impact on Metabolic Activity : A comparative metabolomics study assessed the effects of Articaine on neuronal cells, finding alterations in metabolic patterns indicative of potential neuroprotective effects alongside its anesthetic properties .
Mechanism of Action
Articaine, (S)-, exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This action is primarily due to its ability to bind to and inhibit voltage-gated sodium channels in the neuronal membrane .
Comparison with Similar Compounds
Articaine, (S)-, is often compared with other local anesthetics such as lidocaine, mepivacaine, and bupivacaine. Unlike these compounds, articaine contains a thiophene ring instead of a benzene ring, which enhances its lipid solubility and potency . This structural difference allows a larger portion of the administered dose to enter neurons, leading to increased efficacy . Additionally, articaine is metabolized more rapidly due to its ester group, which is hydrolyzed by plasma esterases .
Similar compounds include:
Lidocaine: Commonly used in dental and minor surgical procedures.
Mepivacaine: Known for its intermediate duration of action.
Bupivacaine: Used for longer-duration anesthesia in surgical procedures.
Articaine’s unique structure and rapid metabolism make it a preferred choice for dental anesthesia, providing effective pain relief with a lower risk of systemic toxicity .
Biological Activity
Articaine (S) is a local anesthetic widely used in dental procedures and other medical applications. It is classified as an amide local anesthetic with unique pharmacological properties that enhance its efficacy and safety profile. This article explores the biological activity of Articaine (S), focusing on its pharmacodynamics, pharmacokinetics, and clinical applications, supported by research findings and case studies.
Articaine is characterized by its thiophene ring structure, which enhances lipid solubility compared to traditional amide local anesthetics such as lidocaine. This structural feature allows for better diffusion through nerve membranes, leading to increased potency and efficacy in nerve block procedures .
The mechanism of action involves reversible binding to the α-subunit of voltage-gated sodium channels in nerve cells. This binding inhibits sodium influx, preventing the generation and propagation of action potentials, thereby producing anesthesia . Articaine exhibits state-dependent binding, with higher affinity for open and inactivated states of the sodium channel .
Pharmacokinetics
Articaine's pharmacokinetics are notable for its rapid metabolism. Approximately 90% of the drug is hydrolyzed in the bloodstream to form the inactive metabolite articainic acid, which is then excreted via the kidneys. This rapid metabolism results in a shorter elimination half-life of about 20-30 minutes, compared to 90-120 minutes for lidocaine . The presence of an ester group allows for this quick hydrolysis, contributing to lower systemic toxicity and a wider therapeutic range .
Table 1: Pharmacokinetic Properties of Articaine vs. Lidocaine
Property | Articaine | Lidocaine |
---|---|---|
Half-life | 20-30 minutes | 90-120 minutes |
Metabolism | Rapid hydrolysis | Hepatic metabolism |
Primary Metabolite | Articainic acid | Monoethylglycinexylidide |
Protein Binding | High | Moderate |
Clinical Applications
Articaine's unique properties make it particularly useful in various clinical settings:
- Dental Procedures : Articaine is preferred for dental anesthesia due to its rapid onset and effective pain control. Studies indicate higher success rates in achieving profound anesthesia compared to lidocaine .
- Pediatric Dentistry : Its safety profile makes it suitable for use in children, where it has been shown to provide effective anesthesia with fewer injections required .
- Geriatric Patients : Due to its favorable metabolic pathway, articaine can be advantageous for older patients who may have liver dysfunction .
Case Studies
- Efficacy in Dental Anesthesia : A study involving 180 patients demonstrated that articaine provided a significantly higher effective proportion (89%) compared to lidocaine (76.6%) during dental procedures. The visual analog scale (VAS) scores indicated less pain perception in the articaine group (4.4 cm) versus the lidocaine group (5.0 cm), highlighting its superior efficacy .
- Impact on Metabolic Activity : A comparative metabolomics study assessed the effects of articaine on SH-SY5Y neuronal cells. The study found that exposure to articaine significantly altered metabolic patterns, including decreased glucose consumption and lactate secretion, indicating potential neuroprotective effects alongside its anesthetic properties .
Safety Profile
While articaine is generally considered safe, it is essential to monitor patients for potential adverse effects such as transient neurological symptoms or allergic reactions. Its lower toxicity compared to other amide anesthetics makes it a favorable choice for many clinical applications; however, caution is advised when used in patients with known sensitivities or genetic variations affecting drug metabolism .
Properties
CAS No. |
1443683-48-4 |
---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
methyl 4-methyl-3-[[(2S)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
QTGIAADRBBLJGA-VIFPVBQESA-N |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC |
Origin of Product |
United States |
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